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CAS No.: 52403-25-5

Cat. No.: B1614586

Get Quote

Structural Dynamics, Synthesis, and
Pharmaceutical Utility
Executive Abstract
4-Hydroxy-2,6-dimethylnicotinic acid (IUPAC: 4-hydroxy-2,6-dimethylpyridine-3-carboxylic

acid) represents a critical heterocyclic scaffold in medicinal chemistry. Structurally

characterized by a pyridine core substituted with methyl groups at the 2 and 6 positions, a

carboxylic acid at position 3, and a hydroxyl group at position 4, this molecule serves as a

versatile building block for kinase inhibitors, antibacterial agents, and multidrug resistance

(MDR) modulators.

This guide moves beyond basic definitions to explore the molecule's defining prototropic

tautomerism, a feature that dictates its reactivity and solubility profile. We present a robust,

self-validating synthetic protocol based on the condensation of ethyl 3-aminocrotonate with

diketene, followed by hydrolysis, ensuring high purity and yield for research applications.
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Structural Chemistry & Tautomerism
To work effectively with 4-hydroxy-2,6-dimethylnicotinic acid, researchers must understand

that it does not exist statically as a "hydroxy" pyridine. It exists in a dynamic equilibrium

between the enol form (4-hydroxypyridine) and the keto form (4-pyridone).

2.1 The Pyridone Dominance
In the solid state and in polar solvents (e.g., DMSO, Methanol, Water), the equilibrium shifts

strongly toward the 4-pyridone (4-oxo-1,4-dihydropyridine) tautomer. This is driven by the

significant resonance stabilization energy of the amide-like linkage in the ring.

Implication for Synthesis: Alkylation reactions performed under basic conditions can result in

mixtures of O-alkylation (targeting the hydroxyl oxygen) and N-alkylation (targeting the ring

nitrogen), depending on the solvent and electrophile hardness.

Implication for Analysis:

H-NMR spectra in

-DMSO will typically show a broad NH signal (if exchange is slow) and a distinct lack of a
phenolic OH signal, confirming the pyridone structure.

2.2 Visualization of Tautomeric Equilibrium
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Figure 1: Prototropic tautomerism between the 4-hydroxy and 4-oxo forms. The equilibrium lies

to the right (Keto form) in polar media.
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The most reliable route to 4-hydroxy-2,6-dimethylnicotinic acid avoids the low-yield direct

condensation of free acids. Instead, we utilize the Hantzsch-type condensation of ethyl 3-

aminocrotonate with diketene (or an equivalent acetoacetate derivative) to form the ethyl ester,

followed by controlled hydrolysis.

3.1 Reaction Pathway
Precursor Synthesis: Ethyl 3-aminocrotonate reacts with Diketene (or Ethyl acetoacetate

under specific catalysis).

Cyclization: Formation of Ethyl 4-hydroxy-2,6-dimethylnicotinate.

Hydrolysis: Saponification of the ester to the free acid.

3.2 Experimental Workflow Diagram
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Start: Ethyl 3-aminocrotonate
+ Diketene (or equiv.)

Step 1: Condensation
(Exothermic, Solvent-free or Toluene)

Intermediate:
Ethyl 4-hydroxy-2,6-dimethylnicotinate

 Cyclization 

Step 2: Hydrolysis
(10% NaOH, Reflux 2h)

Step 3: Acidification
(HCl to pH 3-4)

Final Product:
4-Hydroxy-2,6-dimethylnicotinic acid

(Precipitate)

 Crystallization 

Click to download full resolution via product page

Figure 2: Step-by-step synthetic pathway from commercially available precursors to the final

carboxylic acid.

Detailed Experimental Protocol
Safety Warning:Diketene is lachrymatory and hazardous. Ethyl 3-aminocrotonate is an irritant.

Perform all reactions in a functioning fume hood.

Phase 1: Synthesis of Ethyl 4-hydroxy-2,6-dimethylnicotinate
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Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping

funnel, and a reflux condenser.

Reagents: Charge the flask with Ethyl 3-aminocrotonate (0.1 mol, 12.9 g) and anhydrous

Toluene (50 mL).

Addition: Heat the solution to 60°C. Add Diketene (0.11 mol, 9.25 g) dropwise over 30

minutes. The reaction is exothermic; maintain temperature below 85°C.

Note: If Diketene is unavailable, Ethyl acetoacetate can be used but requires acid

catalysis and longer reflux times, often yielding lower purity.

Reflux: After addition, reflux the mixture for 3 hours.

Isolation: Cool the mixture to room temperature. The ester product often precipitates upon

cooling. If not, evaporate 50% of the solvent and add hexanes to induce crystallization.

Purification: Filter the solid and wash with cold ethanol.

Yield Check: Expected yield 60-75%. MP: ~135-137°C.

Phase 2: Hydrolysis to the Acid
Dissolution: Suspend the crude ester (10 g) in 10% aqueous NaOH (50 mL).

Reaction: Reflux the mixture for 2 hours. The solution should become clear as the ester

hydrolyzes and the salt forms.

Workup: Cool the solution to 0-5°C in an ice bath.

Acidification: Slowly add Concentrated HCl dropwise with vigorous stirring. Monitor pH.

Critical Point: The product precipitates at its isoelectric point (approx pH 3.5 - 4.0). Do not

over-acidify to pH 0, as the hydrochloride salt may redissolve or form a different hydrate.

Collection: Filter the white/off-white solid. Wash with minimal ice-cold water (the product has

moderate water solubility).
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Drying: Dry in a vacuum oven at 60°C for 12 hours.

Analytical Characterization
To validate the identity of the synthesized compound, compare results against the following

standard data.

Table 1: Physicochemical Properties
Property Value / Observation Notes

Appearance
White to pale yellow crystalline

powder

Darkens upon prolonged light

exposure

Molecular Formula MW: 167.16 g/mol

Melting Point > 280°C (Decomposes)
High MP due to intermolecular

H-bonding (dimerization)

Solubility
Soluble in DMSO, dilute base,

dilute acid

Sparingly soluble in water,

ethanol

pKa ~3.8 (COOH), ~10.5 (OH/NH) Amphoteric nature

Table 2: NMR Spectroscopic Profile (

-DMSO)
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Position
Shift (

ppm)
Multiplicity Integration Assignment

Ring NH 11.5 - 12.0 Broad Singlet 1H

Pyridone NH

(Tautomer

dependent)

COOH 13.0 - 13.5 Broad 1H Carboxylic Acid

C5-H 6.05 Singlet 1H

Aromatic proton

(between Me and

OH)

2-Me 2.45 Singlet 3H
Methyl adjacent

to N

6-Me 2.25 Singlet 3H
Methyl adjacent

to N

Note: The absence of a signal around 6.05 ppm indicates substitution at the 5-position or ring

degradation.

Pharmaceutical Applications
The 4-hydroxy-2,6-dimethylnicotinic acid scaffold is not merely a synthetic intermediate; it is

a pharmacophore with specific biological relevance.

Kinase Inhibition: The 2-pyridone motif mimics the hydrogen-bonding pattern of purines,

allowing it to bind into the ATP-binding pocket of various kinases.

Antibacterial Agents: Derivatives of this acid have shown efficacy in inhibiting DNA gyrase,

similar to the mechanism of quinolones, although with a distinct resistance profile.

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and

high ligand efficiency, it is an ideal "fragment" for screening libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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